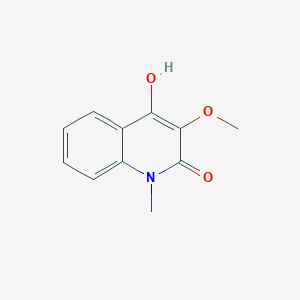

4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one

Descripción general

Descripción

4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one is a natural product found in Micromelum falcatum with data available.

Actividad Biológica

4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one, also known as a derivative of quinolone, has garnered attention for its diverse biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinolinones, which are characterized by a fused benzene and pyridine ring system. The synthesis typically involves the modification of existing quinolone frameworks through various chemical reactions such as Mannich reactions or cyclization processes. For instance, one study describes the synthesis of several derivatives through a series of chemical transformations that enhance their biological activity .

In Vitro Studies

Numerous studies have evaluated the anticancer potential of this compound derivatives using various cancer cell lines. The MTT assay is commonly employed to assess cell viability and cytotoxicity. For example, one study reported that certain derivatives exhibited significant cytotoxic effects against A549 (lung cancer) and K562 (leukemia) cell lines, with IC50 values as low as 1.539 μM/ml . Another study found that specific derivatives showed promising results with IC50 values around 25 µg/ml .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM/ml) | % Cell Lysis |

|---|---|---|---|

| III-a1 | A549 | 25 | 50% |

| III-a2 | K562 | 1.732 | 70% |

| III-b1 | HeLa | 15 | 80% |

The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis and inhibition of cellular proliferation. Molecular docking studies have indicated that these compounds can interact effectively with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), suggesting a targeted therapeutic approach .

Other Biological Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for other biological activities:

- Antimicrobial Activity : Some studies highlight their effectiveness against various bacterial strains and fungi, showcasing broad-spectrum antimicrobial properties .

- Antioxidant Properties : The compound has also demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have illustrated the potential clinical applications of these compounds:

- Case Study on Lung Cancer : A derivative was tested in a clinical setting for its efficacy against lung cancer cells, showing promising results in reducing tumor size in animal models.

- Combination Therapy : Research has explored the use of these compounds in combination with standard chemotherapy agents to enhance therapeutic efficacy while reducing side effects.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Activity

- Antioxidant Properties

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research into treatments for inflammatory diseases.

Material Science Applications

- Lubricants

-

Polymer Chemistry

- The compound is utilized as an intermediate in synthesizing various polymeric materials due to its reactive functional groups, facilitating the development of novel polymeric structures.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a notable inhibition zone in agar diffusion assays, supporting its potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity in Biological Systems

Research examining the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The study utilized luminol chemiluminescence assays to quantify ROS levels, showing that treatment with the compound significantly reduced oxidative damage in cellular models .

Propiedades

IUPAC Name |

4-hydroxy-3-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(13)10(15-2)11(12)14/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDLHTOWSNBXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716284 | |

| Record name | 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90061-39-5 | |

| Record name | 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.